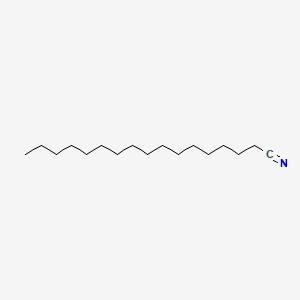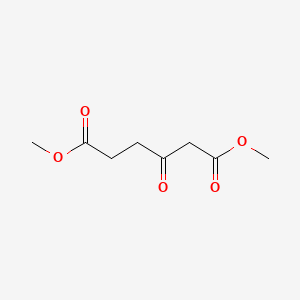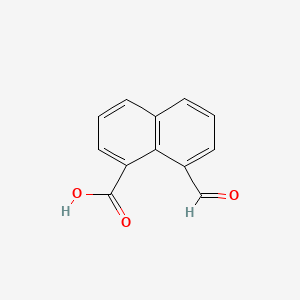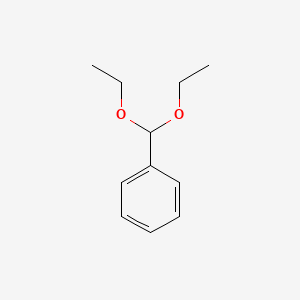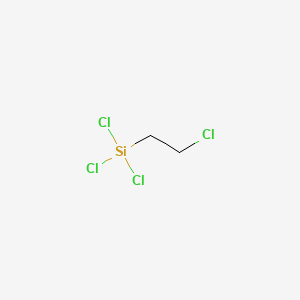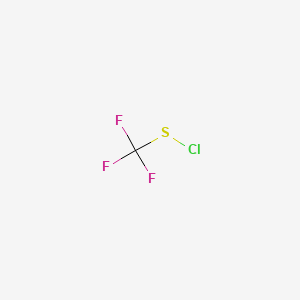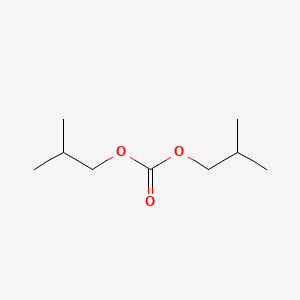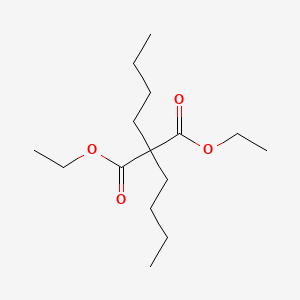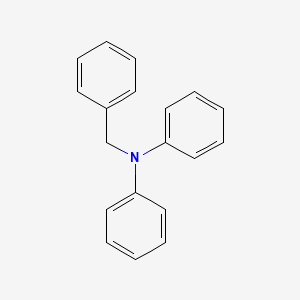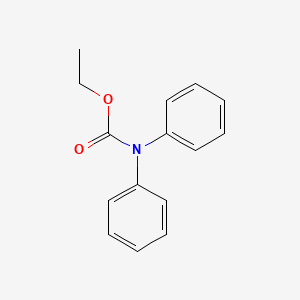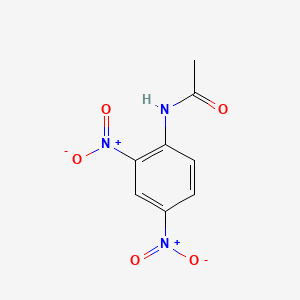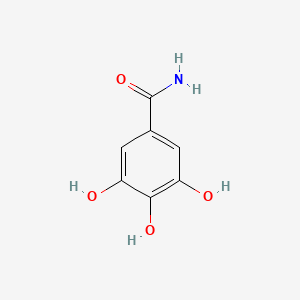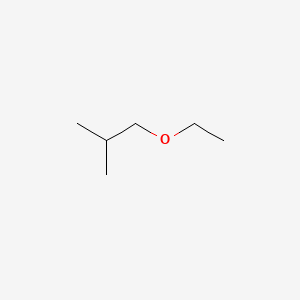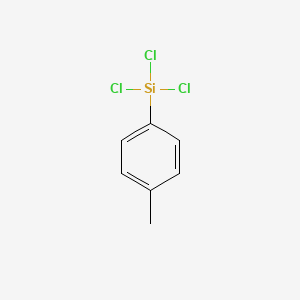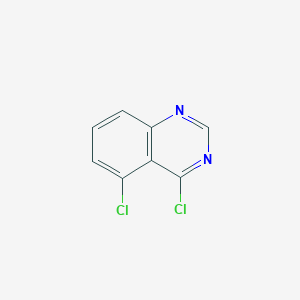
4,5-二氯喹唑啉
描述
4,5-Dichloroquinazoline is an organic chemical compound with the molecular formula C8H4Cl2N2 . It has an average mass of 199.037 Da and a monoisotopic mass of 197.975159 Da .
Synthesis Analysis
Quinazoline derivatives, including 4,5-Dichloroquinazoline, have drawn significant attention in synthesis and bioactivities research due to their biological activities . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The InChI code for 4,5-Dichloroquinazoline is1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H . This code provides a specific identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
4,5-Dichloroquinazoline is a solid at room temperature .科学研究应用
Metal-Catalyzed Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 4,5-Dichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application: An example of the application of 4,5-Dichloroquinazoline in these reactions is the cross-coupling of 4-chloro-2-phenylquinazoline with phenylmagnesium chloride in THF for 1.5 h to afford 2,4-diphenylquinazoline .
- Results or Outcomes: This method resulted in a yield of 71% .
Synthesis of Quinazoline Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinazolines, including 4,5-Dichloroquinazoline, have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .
- Methods of Application: Various synthetic methods have been developed for the synthesis of quinazolines and their derivatives, including transition metal-catalyzed reactions .
- Results or Outcomes: The development of these synthetic methods has led to the creation of numerous quinazoline-based compounds with potential applications in pharmaceuticals and materials .
Anti-Cancer Applications
- Scientific Field: Pharmacology
- Application Summary: Quinazoline and its related scaffolds, including 4,5-Dichloroquinazoline, have shown significant anti-cancer activities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .
- Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results or Outcomes: The development of these hybrid molecules has led to the creation of numerous quinazoline-based compounds with potential applications in cancer treatment .
Anti-Microbial Applications
- Scientific Field: Microbiology
- Application Summary: Quinazoline and its related scaffolds, including 4,5-Dichloroquinazoline, have shown significant anti-microbial activities .
- Methods of Application: Similar to the anti-cancer applications, molecular hybridization technology is used for the development of hybrid analogues with improved potency .
- Results or Outcomes: The development of these hybrid molecules has led to the creation of numerous quinazoline-based compounds with potential applications in the treatment of various microbial infections .
Anti-Convulsant Applications
- Scientific Field: Neurology
- Application Summary: Quinazoline and its related scaffolds, including 4,5-Dichloroquinazoline, have shown significant anti-convulsant activities .
- Methods of Application: Similar to the anti-cancer and anti-microbial applications, molecular hybridization technology is used for the development of hybrid analogues with improved potency .
- Results or Outcomes: The development of these hybrid molecules has led to the creation of numerous quinazoline-based compounds with potential applications in the treatment of various neurological disorders .
Anti-Tuberculosis Applications
- Scientific Field: Infectious Disease
- Application Summary: A 2019 study investigated the anti-tuberculosis activity of 4(3 H)-quinazolinones linked to 1,2,3-triazole hybrids .
- Methods of Application: The study included the design, synthesis, and docking studies for the proposed agents .
- Results or Outcomes: It was concluded that the addition of the triazole fragment enhanced the activity of quinazolinone derivatives .
Antihyperlipidaemia Applications
- Scientific Field: Pharmacology
- Application Summary: Quinazoline and its related scaffolds, including 4,5-Dichloroquinazoline, have shown significant antihyperlipidaemia activities .
- Methods of Application: Similar to the other applications, molecular hybridization technology is used for the development of hybrid analogues with improved potency .
- Results or Outcomes: The development of these hybrid molecules has led to the creation of numerous quinazoline-based compounds with potential applications in the treatment of various lipid disorders .
Anti-Inflammatory Applications
- Scientific Field: Immunology
- Application Summary: Quinazoline and its related scaffolds, including 4,5-Dichloroquinazoline, have shown significant anti-inflammatory activities .
- Methods of Application: Similar to the other applications, molecular hybridization technology is used for the development of hybrid analogues with improved potency .
- Results or Outcomes: The development of these hybrid molecules has led to the creation of numerous quinazoline-based compounds with potential applications in the treatment of various inflammatory disorders .
Anticancer Immunomodulators
- Scientific Field: Oncology
- Application Summary: A study in 2023 synthesized sixteen new thalidomide analogs, including 4,5-Dichloroquinazoline, which showed potent in vitro antiproliferative activities against three human cancer cell lines .
- Methods of Application: The study included the design, synthesis, and biological evaluation of the proposed agents .
- Results or Outcomes: It was found that compounds showed IC 50 values ranging from 2.03 to 13.39 µg/mL, exhibiting higher activities than thalidomide against all tested cancer cell lines .
Central Nervous System Diseases
- Scientific Field: Neurology
- Application Summary: Quinazolinones, including 4,5-Dichloroquinazoline, are suitable for targeting different central nervous system diseases due to their lipophilicity, which helps them penetrate through the blood–brain barrier .
- Methods of Application: Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties .
- Results or Outcomes: Structure–activity relationship (SAR) studies of quinazolinone revealed that positions 2, 6, and 8 of the ring systems are significant for different pharmacological activities .
安全和危害
The safety information for 4,5-Dichloroquinazoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
4,5-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZEWAQRDIOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289756 | |
| Record name | 4,5-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroquinazoline | |
CAS RN |
2148-55-2 | |
| Record name | 4,5-Dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2148-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2148-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



